molecular formula C34H50N4O2+2 B10783492 Benzoquinonium CAS No. 9068-42-2

Benzoquinonium

Cat. No.: B10783492
CAS No.: 9068-42-2
M. Wt: 546.8 g/mol
InChI Key: YERABYSOHUZTPQ-UHFFFAOYSA-P
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Description

Benzoquinonium is a neuromuscular blocking agent with the chemical formula C21H24N2O2. It is commonly used as a skeletal muscle relaxant during surgical procedures. This compound is known for its ability to produce a curare-like paralysis of neuromuscular transmission .

Preparation Methods

Benzoquinonium can be synthesized through several routes. One common method involves the oxidation of hydroquinone, which can be obtained by various routes. Industrially, hydroquinone is often produced by the oxidation of diisopropylbenzene followed by the Hock rearrangement . The net reaction can be represented as follows: [ \text{C}_6\text{H}_4(\text{CHMe}_2)_2 + 3 \text{O}_2 \rightarrow \text{C}_6\text{H}_4\text{O}_2 + 2 \text{OCMe}_2 + \text{H}_2\text{O} ]

Chemical Reactions Analysis

Benzoquinonium undergoes various chemical reactions, including oxidation, reduction, and substitution. It exhibits properties of a ketone, being able to form oximes, and as an oxidant, forming the dihydroxy derivative. It also undergoes addition reactions typical for α,β-unsaturated ketones . Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and acetic anhydride. Major products formed from these reactions include hydroquinone and triacetylhydroxyquinol .

Properties

IUPAC Name

benzyl-[3-[[4-[3-[benzyl(diethyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl]-diethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48N4O2/c1-5-37(6-2,27-29-17-11-9-12-18-29)23-15-21-35-31-25-34(40)32(26-33(31)39)36-22-16-24-38(7-3,8-4)28-30-19-13-10-14-20-30/h9-14,17-20,25-26H,5-8,15-16,21-24,27-28H2,1-4H3/p+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERABYSOHUZTPQ-UHFFFAOYSA-P
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CCCNC1=CC(=O)C(=CC1=O)NCCC[N+](CC)(CC)CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50N4O2+2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

311-09-1 (di-Chloride)
Record name Benzoquinonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60997003
Record name N~1~,N~4~-Bis{3-[benzyl(diethyl)azaniumyl]propyl}-3,6-bis(oxidaniumylidene)cyclohexa-1,4-diene-1,4-bis(aminide)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7554-16-7, 9025-57-4
Record name Benzoquinonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Endo-1,4-.beta.-xylanase
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N~1~,N~4~-Bis{3-[benzyl(diethyl)azaniumyl]propyl}-3,6-bis(oxidaniumylidene)cyclohexa-1,4-diene-1,4-bis(aminide)
Source EPA DSSTox
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Record name Xylanase, endo-1,4
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Record name BENZOQUINONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T91WJ82JOZ
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Record name endo-1,4-beta-Xylanase
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